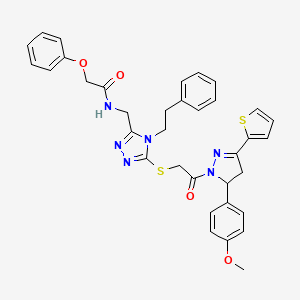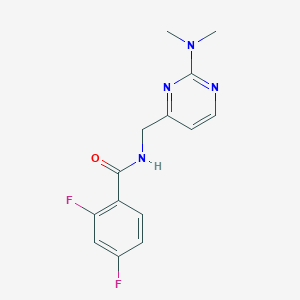![molecular formula C21H18N2O2 B2453809 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 1705934-30-0](/img/structure/B2453809.png)
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-phenylbenzo[c]isoxazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as 8-azabicyclo[3.2.1]octanes, has been reported in the literature . The method involves asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Wirkmechanismus
The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-phenylbenzo[c]isoxazol-5-yl)methanone involves the positive allosteric modulation of mGluR5, which enhances the activity of this receptor. mGluR5 is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a crucial role in the regulation of synaptic plasticity and neuronal excitability. The activation of mGluR5 by this compound leads to the activation of intracellular signaling pathways, including the phospholipase C and protein kinase C pathways, which ultimately result in the modulation of synaptic transmission and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the enhancement of synaptic plasticity, the improvement of cognitive function, the reduction of drug-seeking behavior, and the neuroprotection against neurodegenerative diseases. The positive allosteric modulation of mGluR5 by this compound leads to the enhancement of long-term potentiation, a cellular mechanism that underlies learning and memory. This compound has also been found to reduce the behavioral and neurochemical effects of drugs of abuse, such as cocaine and methamphetamine, suggesting its potential as a treatment for addiction. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-phenylbenzo[c]isoxazol-5-yl)methanone has several advantages for scientific research purposes, including its high purity and potency, its specificity for mGluR5, and its ability to cross the blood-brain barrier. However, there are also some limitations to the use of this compound in lab experiments, including its relatively high cost, the potential for off-target effects, and the lack of long-term safety data.
Zukünftige Richtungen
There are several future directions for the research on (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-phenylbenzo[c]isoxazol-5-yl)methanone, including the development of more potent and selective mGluR5 positive allosteric modulators, the investigation of the long-term safety and efficacy of this compound, and the exploration of its potential therapeutic effects in clinical trials. This compound may also have applications in the development of novel treatments for other neurological and psychiatric disorders, such as autism spectrum disorder and traumatic brain injury.
Synthesemethoden
The synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-phenylbenzo[c]isoxazol-5-yl)methanone involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The starting materials are commercially available, and the key intermediate is obtained through a series of chemical reactions, including the formation of a lactam ring and the reduction of a ketone group. The final coupling reaction involves the condensation of the key intermediate with the phenylbenzo[c]isoxazol-5-yl boronic acid, followed by purification through chromatography. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-phenylbenzo[c]isoxazol-5-yl)methanone has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. The positive allosteric modulation of mGluR5 by this compound has been shown to enhance synaptic plasticity and improve cognitive function in animal models. This compound has also been found to reduce the behavioral and neurochemical effects of drugs of abuse, suggesting its potential as a treatment for addiction. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(3-phenyl-2,1-benzoxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-21(23-16-7-4-8-17(23)11-10-16)15-9-12-19-18(13-15)20(25-22-19)14-5-2-1-3-6-14/h1-7,9,12-13,16-17H,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQAAFFNNQCKGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

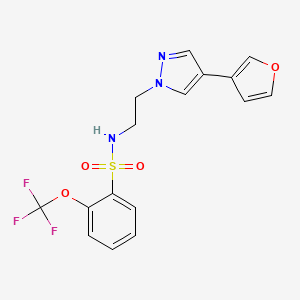
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2453729.png)
![6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2453730.png)
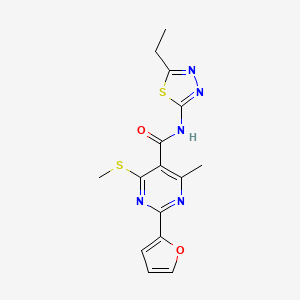
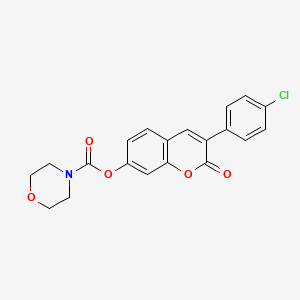
![(E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2453735.png)
![N-(2-ethoxyphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2453736.png)



![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide](/img/structure/B2453745.png)
![5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2453746.png)
